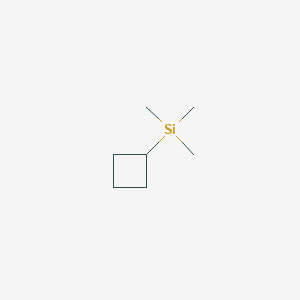

Cyclobutyl(trimethyl)silane

Description

Cyclobutyl(trimethyl)silane (CAS: Not explicitly provided in evidence; structurally analogous to compounds like 312-81-2) is an organosilicon compound featuring a cyclobutyl ring attached to a trimethylsilyl group. This compound is likely used as a synthetic intermediate or building block in materials science, leveraging the strained cyclobutyl ring for reactivity and the trimethylsilyl group for steric and electronic effects .

Properties

CAS No. |

73945-53-6 |

|---|---|

Molecular Formula |

C7H16Si |

Molecular Weight |

128.29 g/mol |

IUPAC Name |

cyclobutyl(trimethyl)silane |

InChI |

InChI=1S/C7H16Si/c1-8(2,3)7-5-4-6-7/h7H,4-6H2,1-3H3 |

InChI Key |

STTDSKJHZHEUIU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(trimethyl)silane can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trimethylchlorosilane. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(trimethyl)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Alkanes or other reduced forms of the starting material.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Cyclobutyl(trimethyl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its use in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclobutyl(trimethyl)silane involves its ability to donate hydride ions or participate in radical reactions. The silicon atom’s affinity for oxygen and fluorine makes it a versatile reagent in various chemical transformations. In radical reactions, the compound can generate silyl radicals that facilitate the reduction of functional groups .

Comparison with Similar Compounds

Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane (CAS 312-81-2)

- Structure : Cyclobutyl ring with four fluorine substituents and a trimethylsilyl group (C₇H₁₂F₄Si).

- Properties: Fluorination increases electronegativity and thermal stability compared to non-fluorinated analogs. Higher molecular weight (224.18 vs. ~164.3 for non-fluorinated cyclobutyl silanes) due to fluorine atoms.

- Applications : Used in pharmaceuticals and organic synthesis as a fluorinated intermediate. The fluorine atoms enhance lipophilicity and metabolic stability in drug candidates .

Cyclopentyltrimethoxysilane (CAS 143487-47-2)

- Structure : Cyclopentyl ring with trimethoxysilyl group (C₈H₁₈O₃Si).

- Properties :

- Larger ring size reduces ring strain compared to cyclobutyl derivatives.

- Boiling point: 75°C at 10 mm Hg; density: 0.99 g/cm³. Methoxy groups increase hydrolytic reactivity relative to trimethylsilyl groups.

- Applications : Used as a coupling agent in polymers and composites due to its methoxy groups, which facilitate cross-linking .

Benzocyclobuten-3-yldimethyl((E)-styryl)silane (BCB-KS)

- Structure : Benzocyclobutenyl group with dimethylstyryl-silyl substituents.

- Properties :

- Aromatic benzocyclobutenyl group enhances thermal stability (up to 300°C) and dielectric properties.

- Styryl group enables photopolymerization.

- Applications : Ideal for high-performance polymer composites and dielectric materials in electronics .

Triethylsilane (CAS Not Provided)

- Structure : Triethylsilyl group without a cyclobutyl ring.

- Properties :

- Bulkier ethyl groups increase steric hindrance, slowing reaction rates compared to trimethyl analogs.

- Used in ketone reductions (e.g., phenyl cyclobutyl ketone reduction proceeds faster than cyclopropyl analogs).

- Applications : Common reducing agent in organic synthesis and hydrofunctionalization reactions .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Structure : Ethynyl-linked dioxaborolane and trimethylsilyl groups.

- Properties :

- Boron moiety enables Suzuki-Miyaura cross-coupling reactions.

- High synthetic accessibility (92% yield via optimized routes).

- Applications : Key intermediate in synthesizing boron-containing polymers and pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Fluorinated Analogs : The introduction of fluorine in trimethyl(2,2,3,3-TFCB)silane significantly alters electronic properties, making it resistant to metabolic degradation in drug development .

Ring Strain Effects : this compound’s strained ring facilitates ring-opening reactions, a property exploited in polymer chemistry for cross-linking .

Steric vs. Electronic Effects : Triethylsilane’s bulkier ethyl groups reduce reaction rates compared to trimethyl-substituted silanes, highlighting the balance between steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.